molecular formula C10H7KO B107860 Potassium naphtholate CAS No. 19402-71-2

Potassium naphtholate

Cat. No.: B107860
CAS No.: 19402-71-2
M. Wt: 182.26 g/mol
InChI Key: AKCXVUZCFGJVCX-UHFFFAOYSA-M
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Description

Potassium naphtholate (C₁₀H₇OK) is the potassium salt of 1-naphthol, with a molecular weight of 182.26 g/mol. It is a hygroscopic, water-soluble compound commonly utilized as a strong base or nucleophile in organic synthesis and analytical chemistry . Key physical properties include a density of 1.181 g/cm³, a boiling point of 288°C, and a flash point of 144°C . Its primary applications span:

  • Derivatization reactions: Critical for forming naphthyl acetate in GC-MS methods to detect naphthalene exposure biomarkers, requiring precise pH control (pH >9.5) to generate reactive naphtholate anions .
  • Coordination chemistry: Acts as a ligand in lanthanide complexes for luminescent materials .
  • Material science: Precursor for polyethylene naphtholate (PEN), a polymer used in flexible electronics and UV photodetectors .

Suppliers like Dayang Chem (China) and BuGuCh & Partners (Germany) highlight its industrial relevance .

Properties

CAS No.

19402-71-2

Molecular Formula

C10H7KO

Molecular Weight

182.26 g/mol

IUPAC Name

potassium;naphthalen-1-olate

InChI

InChI=1S/C10H8O.K/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H;/q;+1/p-1

InChI Key

AKCXVUZCFGJVCX-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[O-].[K+]

Other CAS No.

19402-71-2

Related CAS

90-15-3 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium naphtholate can be synthesized through the reaction of 1-naphthol with potassium hydroxide. The reaction typically involves dissolving 1-naphthol in an appropriate solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of 1-naphthalenol, potassium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Potassium naphtholate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form dihydronaphthalenes.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration involves the use of nitric acid.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

Potassium naphtholate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: It is employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, including antifungal and antibacterial agents.

    Industry: It is utilized in the manufacture of rubber chemicals, antioxidants, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 1-naphthalenol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of naphthoquinones. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of dihydronaphthalenes. Its electrophilic substitution reactions involve the attack of electrophiles on the aromatic ring, leading to the formation of substituted products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Metal Naphtholates

Property Potassium Naphtholate Sodium Naphtholate Lithium Naphtholate
Molecular Weight 182.26 g/mol 168.18 g/mol (calc.) 154.11 g/mol (calc.)
Solubility Water-soluble Soluble in polar solvents Soluble in toluene/THF
Reactivity Forms stable anions at pH >9.5 Higher alkylation efficiency in ethanol Aggregates as dimers/trimers in toluene
Applications Derivatization, PEN synthesis Antimicrobial ether synthesis Organometallic catalyst

Table 2: Comparison with Other Phenolates

Compound pKa (Parent Phenol) Stability in Complexes Key Applications
This compound 9.34–9.51 Stabilizes Mn³⁺ spin quintet Fluorescent probes, polymers
Phenolate ~10.0 Less effective in SCO* systems Biological buffers
Substituted Phenolates Varies by substituent Moderate ligand strength Enzyme mimics, dyes

*SCO = Spin crossover

Sodium Naphtholate

Sodium naphtholate (C₁₀H₇ONa) exhibits higher reactivity in nucleophilic alkylation reactions. For instance, it reacts with allyl halides in ethanol to form allylnaphthyl ethers in >90% yield, whereas this compound requires stringent pH control to avoid byproduct formation (e.g., CO₂ from K₂CO₃) . Sodium naphtholate is preferred in micellar-catalyzed synthesis of antimicrobial naphthyl ethers due to its rapid kinetics .

Lithium Naphtholate

Lithium naphtholate (C₁₀H₇OLi) demonstrates unique solvation-dependent aggregation. In toluene with 5.0 equivalents of Pr solvent, it forms dimers, trimers, or tetramers, influencing its catalytic activity in organometallic reactions . Its smaller ionic radius enhances solubility in nonpolar solvents, making it ideal for lithium-ion battery electrolytes .

Polyethylene Naphtholate (PEN)

PEN, derived from naphtholate precursors, outperforms polypropylene (PP) and polyethylene terephthalate (PET) in UV photodetectors due to superior dielectric properties and flexibility . However, PP remains dominant in EMI suppression capacitors due to self-healing capabilities .

Fluorescent Probes

Naphtholate anions in probes like M1 and M2 exhibit pH-sensitive fluorescence. M1’s naphtholate product is stable (pH 6–10), enabling H₂S detection in biological systems, while M2’s extended conjugation reduces stability . In contrast, phenolate-based probes lack comparable bathochromic shifts .

Key Research Findings and Contradictions

  • Derivatization Efficiency : this compound’s anion formation is more efficient than sodium tetraborate-mediated methods but risks pressure buildup from CO₂ .
  • Spin-State Modulation: Naphtholate ligands in Mn³⁺ complexes stabilize quintet spin states, unlike phenolates, which favor triplet states .
  • Polymer Performance : PEN’s UV stability surpasses PET but is less thermally stable than PP .

Q & A

Q. What are the key considerations for synthesizing and purifying potassium naphtholate to ensure high-purity yields?

To synthesize this compound, replace the hydroxyl hydrogen of β-naphthol with potassium via reaction with a strong base like KOH. Critical steps include:

  • Drying protocols : Residual water must be removed at 220–230°C to prevent hydrolysis or side reactions .
  • Solvent selection : Use aprotic solvents (e.g., THF or toluene) to stabilize the naphtholate ion and minimize aggregation .
  • Characterization : Confirm purity via elemental analysis and FT-IR to detect residual hydroxyl groups.

Q. How can NMR spectroscopy resolve the aggregation state and coordination geometry of this compound in solution?

  • Variable-temperature (VT) NMR : Monitor dynamic processes like ligand rotation or solvent exchange. For example, sharp singlet resonances for methyl groups in SitBuMe2-substituted naphtholates coalesce at high temperatures, indicating fluxional behavior .
  • 1H and 13C NMR : Assign aromatic proton shifts to distinguish between monomeric and aggregated states. Twisting of naphtholate rings (dihedral angles 49–84°) affects symmetry and splitting patterns .

Q. What experimental methods determine the aggregation state of this compound in non-polar solvents?

  • Job’s method of continuous variations : Titrate this compound with a complementary ligand (e.g., lithium phenolate) in toluene. Plotting absorbance vs. mole fraction identifies dominant aggregates (dimers, trimers, or tetramers) .
  • Crystallographic studies : Single-crystal X-ray diffraction reveals solid-state structures, such as Cs-symmetric twists in pyridine-linked bis(naphtholate) complexes .

Advanced Research Questions

Q. How does this compound mediate stereoselective ring-opening polymerization (ROP) of racemic lactide?

  • Experimental design :
    • Solvent effects : THF favors heterotactic poly(lactide) (Pr up to 0.93), while toluene produces atactic polymers due to solvent coordination competing with monomer insertion .
    • Metal center influence : Larger metals (e.g., La) increase steric hindrance, altering twist angles of naphtholate rings and stereochemical outcomes .
  • Kinetic analysis : Monitor polymerization rates via in situ NMR or GPC to correlate initiator structure with tacticity.

Q. What time-resolved spectroscopic techniques elucidate excited-state proton transfer (ESPT) dynamics in naphtholate systems?

  • Fluorescence lifetime imaging (FLIM) : Track ionization of photoexcited naphthol (e.g., 2-naphthol) to naphtholate. Emission decay at 335 nm (unionized form) and rise at 485 nm (naphtholate) reveal ESPT kinetics .
  • Transient absorption spectroscopy : Resolve intermediates like carbanions or solvent-adducted species with microsecond resolution .

Q. How can researchers resolve contradictions in reported aggregation states of this compound across studies?

  • Cross-validation : Compare NMR (solution-state) and X-ray (solid-state) data to identify solvent- or temperature-dependent aggregation .
  • Computational modeling : Use DFT to calculate energetically favorable aggregates under varying conditions (e.g., solvent polarity, counterion effects) .

Q. How do ortho-silyl substituents on naphtholate rings influence catalytic activity in β-butyrolactone polymerization?

  • Steric and electronic tuning :
    • SiPh3 groups : Enhance syndiotacticity (Pr up to 0.87) in toluene by restricting monomer approach .
    • SiMe2tBu groups : Reduce activity in THF due to stronger solvent-metal binding .
  • Mechanistic probes : Use 13C NMR to analyze polymer backbone stereochemistry and correlate with substituent size .

Methodological Notes

  • Data interpretation : For time-resolved spectra, normalize emission intensities to account for decay kinetics and avoid misassigning intermediates .
  • Controlled experiments : When studying solvent effects, ensure inert atmospheres (e.g., argon) to prevent moisture-induced side reactions .
  • Ethical rigor : Disclose synthetic yields, characterization limits (e.g., detection thresholds in NMR), and reproducibility metrics .

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